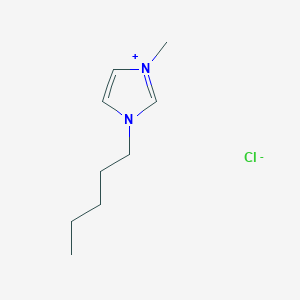

1-Pentyl-3-methylimidazolium chloride

CAS No.: 171058-22-3

Cat. No.: VC14310623

Molecular Formula: C9H17ClN2

Molecular Weight: 188.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171058-22-3 |

|---|---|

| Molecular Formula | C9H17ClN2 |

| Molecular Weight | 188.70 g/mol |

| IUPAC Name | 1-methyl-3-pentylimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | VDOZZSUYAITQGI-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCN1C=C[N+](=C1)C.[Cl-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Pentyl-3-methylimidazolium chloride consists of a heterocyclic imidazolium cation substituted with a pentyl chain at the 1-position and a methyl group at the 3-position, paired with a chloride anion. The systematic IUPAC name is 1-methyl-3-pentylimidazol-1-ium chloride, and its abbreviated form is [PnMIm]Cl . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 171058-22-3 |

| Molecular Formula | C₉H₁₇ClN₂ |

| Molecular Weight | 188.70 g/mol |

| Density | 0.997 g/cm³ |

| Purity | 99% |

Structural Confirmation via Spectroscopy

The molecular structure of [PnMIm]Cl has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.

¹H-NMR Analysis

In CDCl₃, the ¹H-NMR spectrum reveals characteristic peaks:

-

δ 7.147 ppm (t, 1H): Imidazolium ring protons.

-

δ 3.839 ppm (t, 2H): Methylene group adjacent to the nitrogen atom.

-

δ 1.804–0.967 ppm (m, 7H): Protons from the pentyl chain and methyl group .

¹³C-NMR Analysis

The ¹³C-NMR spectrum confirms the carbon framework:

-

δ 137.14 ppm: Quaternary carbon in the imidazolium ring.

Synthesis and Purification

Synthetic Methodology

[PnMIm]Cl is synthesized via a quaternization reaction between 1-methylimidazole and 1-chloropentane under reflux conditions. The reaction proceeds as follows:

Key steps include:

-

Heating equimolar amounts of reactants at 60–80°C for 48 hours under nitrogen.

-

Washing the crude product with ethyl acetate to remove unreacted precursors.

Purification and Quality Control

Impurity profiles are critical for industrial applications. Analytical data for [PnMIm]Cl indicate:

Physicochemical Properties

Solubility and Conductivity

[PnMIm]Cl is hydrophilic, with high solubility in polar solvents such as water and ethanol. Its conductivity, a critical parameter for electrochemical applications, is influenced by viscosity and ion mobility. For [BMIM]Cl, conductivity values range from 0.1–1.0 S/m, providing a benchmark for [PnMIm]Cl .

Viscosity and Density

The compound’s viscosity is temperature-dependent, decreasing with heating. At 25°C, its density is 0.997 g/cm³, slightly lower than water .

Applications in Industrial Processes

Extractive Desulfurization of Fuels

Ionic liquids like [PnMIm]Cl are promising candidates for extractive desulfurization (EDS) due to their ability to remove sulfur-containing compounds (e.g., dibenzothiophene) from fuels. Key findings from studies on analogous ILs include:

-

81% sulfur removal efficiency for [BMIM]Cl in model fuels at 30°C .

-

Reusability for >5 cycles without significant loss in performance .

Mechanism of Action

The chloride anion interacts with sulfur atoms via hydrogen bonding and π-π interactions, while the hydrophobic pentyl chain enhances non-polar solubility .

Catalysis and Green Chemistry

[PnMIm]Cl serves as a green solvent in reactions such as the Diels-Alder cycloaddition, where its high polarity accelerates reaction rates and improves yields .

Future Directions and Research Gaps

While [PnMIm]Cl demonstrates significant potential, further research is needed to:

-

Quantify its electrochemical window for battery applications.

-

Optimize recycling protocols to enhance sustainability.

-

Explore synergies with hybrid materials for carbon capture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume